外消旋赤藓醇二氢安非他酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bupropion Hydrochloride, a racemate, is recognized for its antidepressant properties. It differs pharmacologically and clinically from tricyclic antidepressants and monoamine oxidase inhibitors. Its unique action in inhibiting the neuronal reuptake of dopamine more than other biogenic amines sets it apart. This mechanism suggests a distinctive profile for treating depressive disorders and aiding in smoking cessation without the sedative effects common to other antidepressants.

Synthesis Analysis

The synthesis of rac threo-Dihydro Bupropion Hydrochloride involves multiple steps, including acylation, Grignard reaction, bromination, and N-alkylation, starting from m-chlorobenzoyl chloride. This process yields Bupropion Hydrochloride with a total yield of 50.8% based on m-chlorobenzoyl chloride, indicating a relatively efficient synthesis pathway for this compound (Xu Zi-ao, 2006).

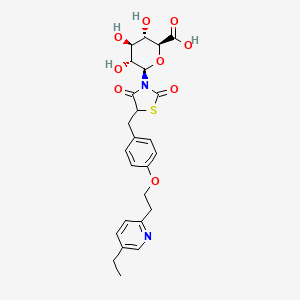

Molecular Structure Analysis

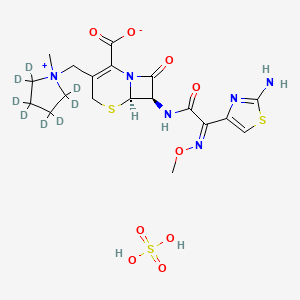

Bupropion Hydrochloride crystallizes as a racemate in the monoclinic system, with its molecular structure characterized by strong NH...Cl contacts that generate dimeric entities, stabilized further by CH...O contacts. This arrangement underlines its solid-state chemistry, contributing to its pharmacological efficacy (E. Maccaroni, L. Malpezzi, N. Masciocchi, 2009).

Chemical Reactions and Properties

Bupropion Hydrochloride undergoes a polymorphic transition in storage, shifting from one crystalline form to another, which is indicative of its reactive nature in solid-state. This transition involves changes in molecular conformer, highlighting the compound's dynamic chemical properties in response to environmental conditions (E. Maccaroni et al., 2012).

Physical Properties Analysis

The crystal structure and thermal behavior of Bupropion Hydrochloride have been comprehensively assessed, revealing its crystallization in a specific space group with detailed dimensional parameters. This information is crucial for understanding its physical stability and behavior under various conditions (E. Maccaroni et al., 2009).

Chemical Properties Analysis

The interaction of Bupropion Hydrochloride with human serum albumin (HSA) via hydrogen bonds and van der Waals forces indicates its significant chemical affinity for biological molecules. This interaction, essential for its pharmacokinetics and pharmacodynamics, showcases the drug's ability to bind effectively to protein targets in the human body (M. M., Revanasiddappa H.D., 2019).

科学研究应用

药理特性和临床疗效

盐酸安非他酮是一种非尼古丁类戒烟辅助药物,以其非典型抗抑郁特性而闻名。它具有独特的药理特性,抑制多巴胺转运蛋白 (DAT) 和去甲肾上腺素转运蛋白 (NET),同时拮抗神经元型烟碱乙酰胆碱受体 (nAChRs)。在临床中,安非他酮已证明作为戒烟辅助药物和抗抑郁药的有效性,并已探索用于治疗精神兴奋剂药物滥用、注意力缺陷多动障碍 (ADHD) 和肥胖症。其作用机制被认为涉及对神经递质系统和受体拮抗作用的联合影响,从而有助于其在各种疾病中的应用。值得注意的是,安非他酮没有表现出显著的血清素能活性,这使其区别于其他抗抑郁药,并促成了其独特的临床特征 (Dwoskin et al., 2006)。

在体重管理中的作用

阿片受体拮抗剂纳曲酮和安非他酮联合使用时,可以靶向食物奖赏通路,影响饮食行为。虽然安非他酮单独使用可以使肥胖者减轻体重,但纳曲酮单独使用却没有显著影响。然而,它们的组合,以缓释形式,已被批准用于肥胖症的治疗。临床试验表明,与单独使用任何一种药物相比,这种组合与生活方式干预相结合时在诱导体重减轻方面更有效。这种在体重管理方面的协同作用具有重要意义,强调了安非他酮在解决肥胖问题方面的潜力,超越了其在戒烟和抑郁症治疗中已知的应用 (Tek, 2016)。

安非他酮类似物在中枢神经系统疾病中的应用

对安非他酮类似物的探索为治疗中枢神经系统 (CNS) 疾病开辟了新途径,包括甲基苯丙胺成瘾、可卡因依赖和 ADHD。这些类似物被开发为模拟安非他酮的药理作用,旨在为成瘾和行为障碍提供靶向治疗。对安非他酮及其类似物的研究强调了该药物广泛的治疗潜力,并突出了其在神经药理学中的重要性。通过抑制多巴胺和去甲肾上腺素再摄取并拮抗烟碱乙酰胆碱受体,安非他酮及其衍生物有望治疗超出传统应用范围的一系列疾病 (Carroll et al., 2014)。

安全和危害

未来方向

Bupropion is being explored for new applications. For example, it is being studied as a potential treatment for cocaine use disorder in persons receiving methadone for opioid use disorder . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .

属性

CAS 编号 |

1396889-62-5 |

|---|---|

产品名称 |

rac threo-Dihydro Bupropion Hydrochloride |

分子式 |

C₁₃H₂₁Cl₂NO |

分子量 |

278.22 |

同义词 |

rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)

![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)